
Cycloundec-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloundec-2-en-1-one is an organic compound characterized by a cycloalkene ring with a ketone functional group. This compound is part of the enone family, which includes molecules with both alkene and ketone functionalities. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloundec-2-en-1-one can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the enone.
Claisen Condensation: This reaction involves the condensation of esters with ketones in the presence of a strong base to form β-keto esters, which can be further processed to yield the desired enone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol or Claisen condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Cycloundec-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cycloundec-2-en-1-ol.
Substitution: The enone can undergo nucleophilic addition reactions, where nucleophiles add to the carbon-carbon double bond or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloundec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol and Claisen condensations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cycloundec-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, making it a compound of interest in pharmacological research.
Comparación Con Compuestos Similares
Cycloundec-2-en-1-one can be compared with other similar enones, such as:
Cyclopentenone: A smaller enone with similar reactivity but different physical properties due to its smaller ring size.
Cyclohexenone: Another enone with a six-membered ring, which exhibits different reactivity and applications.
Cycloheptenone: A seven-membered ring enone with distinct chemical properties and uses.
Uniqueness: this compound’s larger ring size imparts unique steric and electronic properties, making it distinct from smaller enones
Propiedades
Número CAS |
24593-67-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
cycloundec-2-en-1-one |
InChI |
InChI=1S/C11H18O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h7,9H,1-6,8,10H2 |
Clave InChI |
GYCVSJRJXSPDOH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(=O)C=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


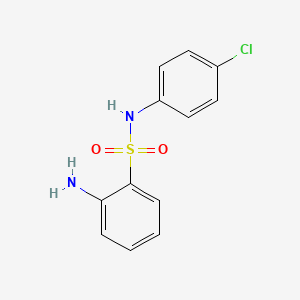

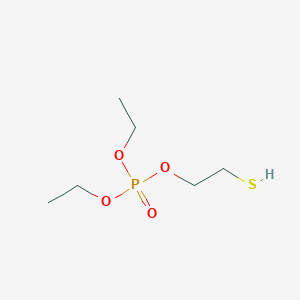
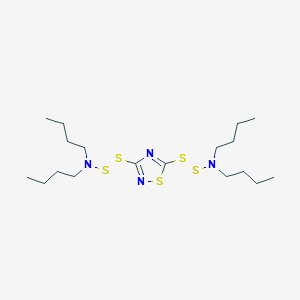
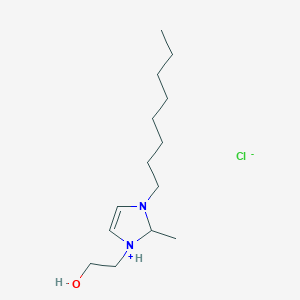
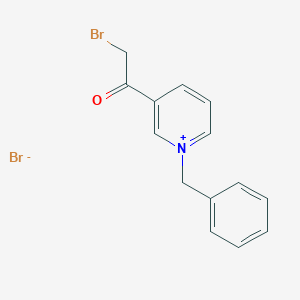
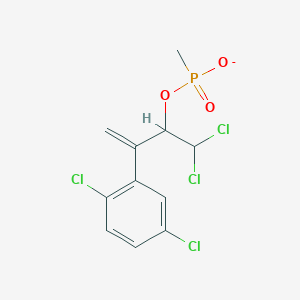
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
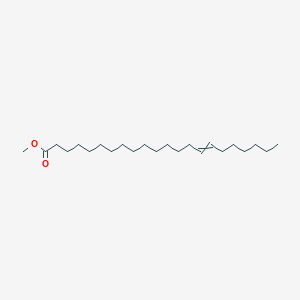
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
